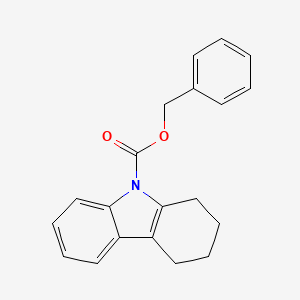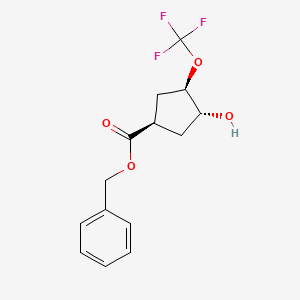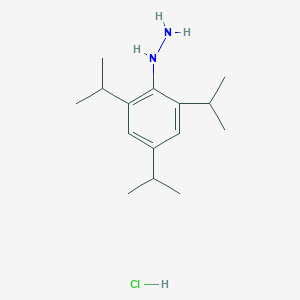
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate is an organic compound belonging to the class of carbazoles. Carbazoles are known for their nitrogen-containing aromatic heterocyclic structures, which exhibit excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate typically involves the hydrogenation of tetrahydrocarbazole derivatives. The process includes dissolving tetrahydrocarbazole in alcohol or ester solvents, followed by hydrogenation using hydrogen gas in the presence of a catalyst such as palladium or platinum . The reaction is usually conducted at room temperature to 80°C under atmospheric or low pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with catalysts.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated carbazole compounds .
Applications De Recherche Scientifique
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes like butyrylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can enhance cholinergic signaling and potentially improve cognitive function in neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate, known for its use in pharmaceutical intermediates and alkaloid synthesis.
Polycarbazole: A conducting polymer with excellent optoelectronic properties, used in nanodevices and electrochemical transistors.
Indole Derivatives: Compounds with a similar aromatic heterocyclic structure, known for their diverse biological activities and therapeutic potential.
Uniqueness
This compound is unique due to its specific benzyl ester functional group, which can influence its chemical reactivity and biological activity. This compound’s versatility in functionalization and stability makes it a valuable candidate for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C20H19NO2 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
benzyl 1,2,3,4-tetrahydrocarbazole-9-carboxylate |
InChI |
InChI=1S/C20H19NO2/c22-20(23-14-15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-4,6,8-10,12H,5,7,11,13-14H2 |
Clé InChI |
PQANRIYIDCOLTE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile](/img/structure/B13362594.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)
![6-(3-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362626.png)


![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362650.png)



![benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362679.png)


![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362707.png)
